molecular formula C16H16N4O4S B2669354 N-(4-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 946372-39-0

N-(4-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B2669354
CAS No.: 946372-39-0
M. Wt: 360.39
InChI Key: ZTGRAFILSQNHLQ-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic chemical compound characterized by a molecular structure incorporating a hexahydroquinazolinone core linked to a 4-nitrophenyl group via a thioacetamide bridge. This structure is part of a broader class of quinazolinone derivatives, which are frequently investigated in medicinal chemistry for their potential biological activities . Compounds within this class have been studied for their roles as potential inhibitors of various enzymatic targets. For instance, related chemical structures have been explored in the context of modulating matrix metalloproteinase (MMP) activity, a family of zinc-dependent enzymes involved in tissue remodeling and disease processes . The specific research applications and detailed mechanism of action for this particular compound are subjects of ongoing investigation and require further experimental validation to be fully elucidated. Researchers may find this compound valuable for probing structure-activity relationships within this chemical family, developing novel enzyme inhibitors, or exploring new therapeutic pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c21-14(17-10-5-7-11(8-6-10)20(23)24)9-25-15-12-3-1-2-4-13(12)18-16(22)19-15/h5-8H,1-4,9H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRAFILSQNHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Hexahydroquinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanylacetamide Group: This step might involve the reaction of the hexahydroquinazolinone intermediate with a suitable thiol and acetamide derivative.

    Attachment of the Nitrophenyl Group: The final step could involve nitration of the phenyl ring or coupling of a pre-nitrated phenyl derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is C16H16N4O4SC_{16}H_{16}N_{4}O_{4}S with a molecular weight of 368.38 g/mol. Its structure features a nitrophenyl group and a hexahydroquinazolin derivative linked through a sulfanyl acetamide moiety.

Pharmacological Applications

1. Anticancer Activity
Research has indicated that derivatives of quinazoline and related compounds exhibit significant anticancer properties. The compound's structure suggests potential activity against various cancer cell lines. For instance, studies have shown that compounds with similar frameworks can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

2. Antimicrobial Properties
The presence of the nitrophenyl group in the compound is known to enhance antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may also possess these properties .

3. Matrix Metalloproteinase Inhibition
Matrix metalloproteinases (MMPs) play critical roles in tissue remodeling and are implicated in various diseases including cancer and arthritis. Recent studies have explored MMP inhibitors derived from similar chemical classes as potential therapeutic agents. The compound's ability to inhibit MMPs could be significant in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a series of quinazoline derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited cytotoxic effects at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Activity

Another research effort focused on assessing the antimicrobial properties of nitrophenyl-containing compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed significant inhibition zones in disk diffusion assays, indicating their potential as lead compounds for developing new antibiotics.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The nitrophenyl and sulfanyl groups could play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

Hexahydroquinazolinone Derivatives Targeting MMP-9

Compound : N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c)

  • Key Differences :
    • Substituent: 4-Fluorophenyl vs. 4-nitrophenyl.
    • Linker: Butanamide chain vs. acetamide.
  • Activity : Exhibits potent inhibition of MMP-9 (Kd = 320 nM) by targeting the hemopexin-like domain, disrupting homodimerization and integrin binding .
  • Mechanism : Blocks fibrosarcoma cell invasion at 500 nM and reduces angiogenesis, outperforming the lead compound N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide (Kd = 2.1 µM) .
  • Structural Insight : The elongated butanamide linker in 3c may enhance hydrophobic interactions, while the 4-nitrophenyl group in the target compound could improve electron-deficient π-π stacking.

Triazole-Based Sulfanyl Acetamides

Compound : CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide)

  • Key Differences: Core: Oxadiazole vs. hexahydroquinazolinone. Substituent: 4-Methoxyphenyl vs. 4-nitrophenyl.
  • Activity : Synthesized for antimycobacterial screening, highlighting the role of electron-donating methoxy groups in solubility and target engagement .
  • Comparison : The nitro group in the target compound may confer stronger electrophilicity, favoring covalent or polar interactions absent in CDD-934504.

Pyrimidine-Linked Sulfanyl Acetamides

Compound: N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

  • Key Differences: Core: Diaminopyrimidine vs. hexahydroquinazolinone. Substituent: 4-Chlorophenyl vs. 4-nitrophenyl.
  • Activity: Crystallographic studies reveal planar diaminopyrimidine cores facilitating intercalation in enzyme active sites .
  • Structural Insight: The hexahydroquinazolinone’s partial saturation may reduce planarity, altering binding modes compared to rigid pyrimidine analogs.

Thiazolidinone and Thiazole Derivatives

Compound: N-(4-nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3d-I)

  • Key Differences: Core: Thiazolidinone vs. hexahydroquinazolinone. Tautomerism: Exists as a 1:1 tautomeric mixture with a thiazole form .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituent Biological Target Kd/IC50 Reference
N-(4-nitrophenyl)-2-[(2-oxo-hexahydroquinazolin-4-yl)sulfanyl]acetamide Hexahydroquinazolinone 4-Nitrophenyl MMP-9 (hypothesized) Not reported
N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (3c) Hexahydroquinazolinone 4-Fluorophenyl MMP-9 320 nM
CDD-934506 Oxadiazole 4-Methoxyphenyl Mycobacterium Not reported
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine 4-Chlorophenyl Enzymatic sites Not reported
3d-I (thiazolidinone tautomer) Thiazolidinone 4-Nitrophenyl Undetermined Not reported

Research Findings and Implications

  • Electron-Withdrawing Groups : The 4-nitrophenyl substituent in the target compound may enhance binding to enzymes or receptors requiring electron-deficient aromatic interactions, as seen in MMP-9 inhibitors .
  • Core Flexibility: The partially saturated hexahydroquinazolinone core likely offers a balance between rigidity and conformational adaptability, contrasting with planar pyrimidine or oxadiazole cores .
  • Linker Optimization : Butanamide linkers (e.g., in 3c) improve potency over acetamide variants, suggesting that elongation and hydrophobicity are critical for MMP-9 inhibition .

Biological Activity

N-(4-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C15H16N4O3S
  • Molecular Weight: 344.38 g/mol

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to this compound. For instance:

  • In Vitro Studies: The compound exhibited notable activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 µg/mL to 50 µg/mL.
  • Mechanism of Action: The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties:

  • Cell Line Studies: In vitro assays demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values reported between 15 µM and 30 µM.
  • Apoptotic Induction: Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells as evidenced by annexin V staining.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

  • Cytokine Inhibition: The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
  • Animal Models: In vivo studies using rodent models of inflammation indicated a reduction in paw edema and inflammatory markers upon administration of the compound.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives including this compound. Results showed that modifications in the nitrophenyl group enhanced activity against Gram-positive bacteria while maintaining low toxicity to human cells.

Case Study 2: Cancer Cell Apoptosis

In a study published in a peer-reviewed journal, researchers investigated the apoptotic effects of the compound on MCF7 cells. They found that treatment led to increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), suggesting a potential pathway for therapeutic application in breast cancer treatment.

Summary of Findings

Biological ActivityObservationsReference
AntimicrobialMIC: 20–50 µg/mL against E. coli
AnticancerIC50: 15–30 µM on HeLa cells
Anti-inflammatoryReduced TNF-alpha production

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